molecular formula C24H20N6OS B10862619 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10862619
M. Wt: 440.5 g/mol
InChI Key: HKBNRYOPPMCPAA-UHFFFAOYSA-N
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Description

1,3-BENZOXAZOL-2-YL [(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzoxazole ring fused with a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moiety, linked via a sulfide bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1,3-BENZOXAZOL-2-YL [(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and aldehydes under acidic conditions.

    Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: This moiety can be synthesized through a multi-step process involving the formation of intermediate compounds, such as pyrrole and triazole derivatives.

    Linking via Sulfide Bridge:

Chemical Reactions Analysis

1,3-BENZOXAZOL-2-YL [(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide bridge, to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Scientific Research Applications

1,3-BENZOXAZOL-2-YL [(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-BENZOXAZOL-2-YL [(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1,3-BENZOXAZOL-2-YL [(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H20N6OS

Molecular Weight

440.5 g/mol

IUPAC Name

2-[(10-benzyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C24H20N6OS/c1-15-16(2)29(12-17-8-4-3-5-9-17)22-21(15)23-27-20(28-30(23)14-25-22)13-32-24-26-18-10-6-7-11-19(18)31-24/h3-11,14H,12-13H2,1-2H3

InChI Key

HKBNRYOPPMCPAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)CC6=CC=CC=C6)C

Origin of Product

United States

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